B1578798 Beta-Amyloid (1-17)

Beta-Amyloid (1-17)

Numéro de catalogue: B1578798
Poids moléculaire: 2068.2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (1-17) is a useful research compound. Molecular weight is 2068.2. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (1-17) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (1-17) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biomarkers for Alzheimer’s Disease

Beta-Amyloid (1-17) has been studied as a potential biomarker for early detection of Alzheimer’s disease. Research indicates that the levels of different Aβ peptides, including Aβ(1-17), can provide insights into the risk and progression of AD. For instance, low plasma levels of Aβ(40) have been associated with an increased risk of developing AD, while Aβ(42) levels have shown less consistent predictive value .

Imaging Techniques

Positron Emission Tomography (PET) imaging has been utilized to visualize amyloid deposits in the brain, allowing for the assessment of Aβ accumulation in living patients. Compounds such as Pittsburgh Compound B (PIB) bind to aggregated forms of Aβ, providing a method to monitor disease progression and response to therapies .

Targeting Amyloid Pathology

Beta-Amyloid (1-17) is a critical target for therapeutic interventions aimed at reducing amyloid burden in the brain. Various strategies have been developed to inhibit Aβ aggregation or enhance its clearance:

  • Monoclonal Antibodies : Recent advancements include monoclonal antibodies like aducanumab and lecanemab that target aggregated forms of Aβ, showing promise in reducing amyloid plaques and improving cognitive function in early AD patients .
  • BACE Inhibitors : Inhibition of beta-secretase (BACE1), an enzyme involved in Aβ production, is another therapeutic approach. Several BACE inhibitors have progressed through clinical trials, although challenges such as off-target effects have hindered their development .

Case Studies

A notable case study involved the use of aducanumab in patients with early Alzheimer's disease. Clinical trials demonstrated that high-dose administration led to significant reductions in amyloid plaques as measured by PET imaging, correlating with slower cognitive decline . Another example is lecanemab, which showed moderate improvements in cognitive outcomes alongside reductions in amyloid levels after 18 months of treatment .

Neurotoxicity and Synaptic Dysfunction

Research has demonstrated that soluble oligomers of Aβ are more toxic than fibrillar aggregates, implicating these intermediates in synaptic dysfunction and neuronal cell death . The Beta-Amyloid (1-17) fragment plays a role in these processes by influencing neuronal signaling pathways and promoting inflammatory responses.

Genetic Studies

Genetic studies have linked mutations in genes associated with APP processing to increased production of toxic Aβ species. For instance, individuals with Down syndrome exhibit early-onset AD due to an extra copy of the APP gene, leading to accelerated amyloid deposition . Understanding these genetic factors is crucial for developing targeted therapies.

Propriétés

Poids moléculaire

2068.2

Séquence

DAEFRHDSGYEVHHQKL

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.